2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole
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Overview
Description
2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole is a complex organic compound with a molecular formula of C18H21N3O4S and a molecular weight of 375.44 g/mol. This compound features a unique structure combining a dioxin ring, a benzo[d]thiazole moiety, and a piperazine ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the individual components. The dioxin ring can be synthesized through a cyclization reaction involving appropriate diols and aldehydes under acidic conditions. The benzo[d]thiazole moiety is often prepared via a condensation reaction between o-aminothiophenol and ethyl bromoacetate, followed by cyclization. The piperazine ring is introduced through nucleophilic substitution reactions involving piperazine and suitable halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as employing catalysts to enhance the reaction rate. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- (5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-propoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole stands out due to its specific ethoxy group on the benzo[d]thiazole moiety, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-2-24-13-3-4-14-16(11-13)26-18(19-14)21-7-5-20(6-8-21)17(22)15-12-23-9-10-25-15/h3-4,11-12H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWQINJALKSMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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